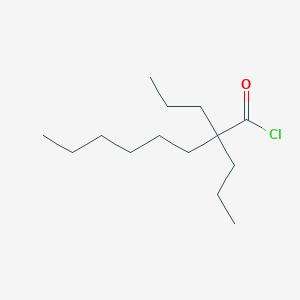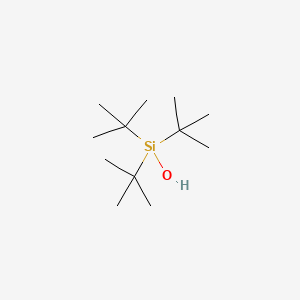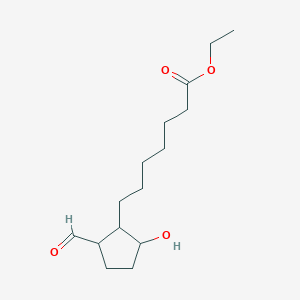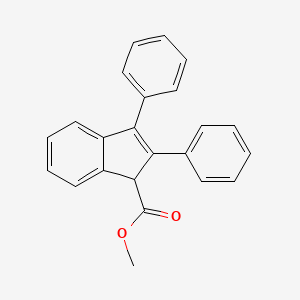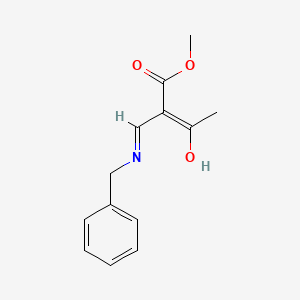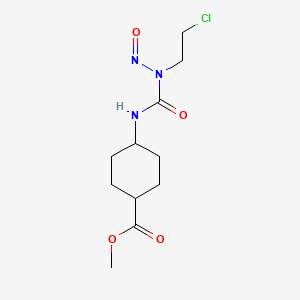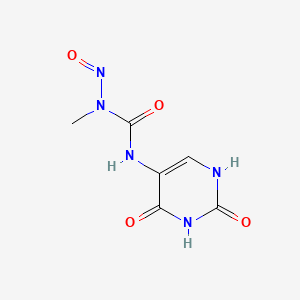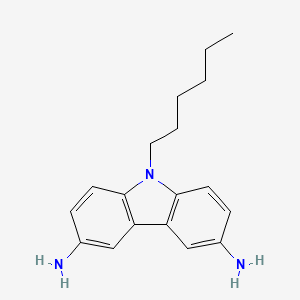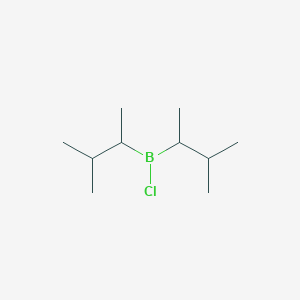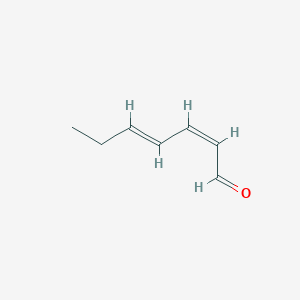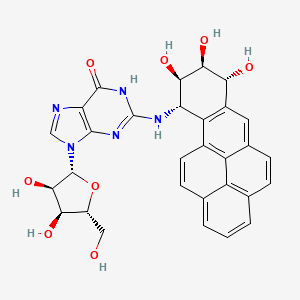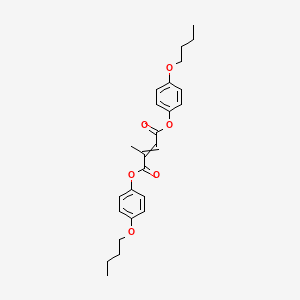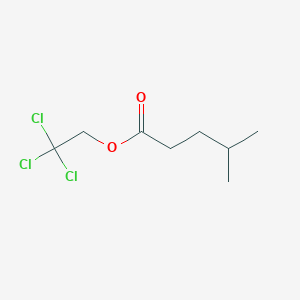
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2,2,2-trichloroethyl ester group. It is used in various chemical and industrial applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester typically involves the esterification of 4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylpentanoic acid and 2,2,2-trichloroethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: 4-Methylpentanol and 2,2,2-trichloroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylpentanoic acid and 2,2,2-trichloroethanol, which may interact with enzymes and proteins in biological systems. The trichloroethyl group can also participate in substitution reactions, leading to the formation of various bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar chemical properties.
4-Methylvaleric acid: Similar to pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester but lacks the trichloroethyl group.
Ethyl 4-methylpentanoate: An ester of 4-methylpentanoic acid with ethyl alcohol instead of 2,2,2-trichloroethanol.
Uniqueness
This compound is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical and industrial applications where such reactivity is desired .
Propiedades
Número CAS |
57392-48-0 |
|---|---|
Fórmula molecular |
C8H13Cl3O2 |
Peso molecular |
247.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 4-methylpentanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-6(2)3-4-7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
Clave InChI |
GGNAUVDISWUXRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



